KRAS inhibitor-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS inhibitor-4 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in cancer, making this compound a significant focus in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s binding affinity and selectivity for KRAS .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
KRAS inhibitor-4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophilic reagents like sodium azide, electrophilic reagents like alkyl halides, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and therapeutic potential .
Aplicaciones Científicas De Investigación
KRAS inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new synthetic methodologies for targeting KRAS.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling pathways and to identify potential biomarkers for KRAS-driven cancers.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating KRAS-mutant cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.
Mecanismo De Acción
KRAS inhibitor-4 exerts its effects by binding to the KRAS protein and inhibiting its interaction with downstream effectors, such as RAF kinase. This prevents the activation of the MAPK signaling pathway, which is crucial for cell proliferation and survival. The compound specifically targets the GTP-bound active form of KRAS, locking it in an inactive state and thereby blocking its oncogenic activity .
Comparación Con Compuestos Similares
KRAS inhibitor-4 is unique in its ability to target multiple KRAS mutants, including KRAS G12C, G12D, and G12V. This broad-spectrum activity distinguishes it from other KRAS inhibitors that are often mutation-specific. Similar compounds include:
Sotorasib: A KRAS G12C-specific inhibitor approved by the FDA for the treatment of non-small cell lung cancer.
Adagrasib: Another KRAS G12C-specific inhibitor currently in clinical trials.
MRTX849: A KRAS G12C inhibitor with promising preclinical and clinical data.
This compound’s ability to target multiple KRAS mutants makes it a versatile and valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C30H39ClN8O |
---|---|
Peso molecular |
563.1 g/mol |
Nombre IUPAC |
1-[(2R)-4-[(6R,7R)-7-(5-chloro-6-methyl-1H-indazol-4-yl)-2-[3-(dimethylamino)azetidin-1-yl]-6-methyl-5,6,7,8-tetrahydroquinazolin-4-yl]-2-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H39ClN8O/c1-7-26(40)39-9-8-37(14-19(39)4)29-22-10-17(2)21(27-23-13-32-35-25(23)11-18(3)28(27)31)12-24(22)33-30(34-29)38-15-20(16-38)36(5)6/h7,11,13,17,19-21H,1,8-10,12,14-16H2,2-6H3,(H,32,35)/t17-,19-,21-/m1/s1 |
Clave InChI |
LFJQRYJTQCRQSF-YFVAEKQCSA-N |
SMILES isomérico |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN([C@@H](C5)C)C(=O)C=C)N6CC(C6)N(C)C |
SMILES canónico |
CC1CC2=C(CC1C3=C(C(=CC4=C3C=NN4)C)Cl)N=C(N=C2N5CCN(C(C5)C)C(=O)C=C)N6CC(C6)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.